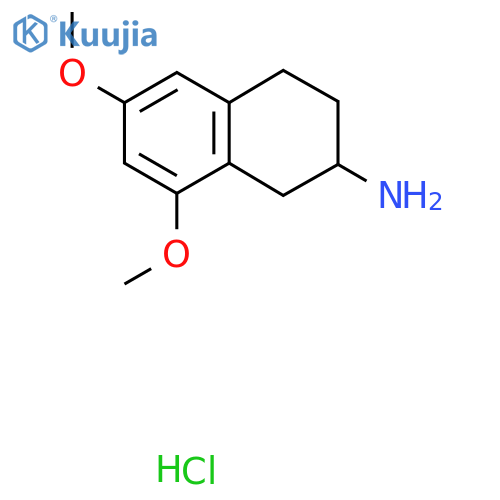

Cas no 1586815-07-7 (6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride)

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

-

- インチ: 1S/C12H17NO2.ClH/c1-14-10-5-8-3-4-9(13)6-11(8)12(7-10)15-2;/h5,7,9H,3-4,6,13H2,1-2H3;1H

- InChIKey: FHVVYCUDWWAXJX-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C1=CC(=CC2=C1CC(CC2)N)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 210

- トポロジー分子極性表面積: 44.5

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237379-1g |

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

1586815-07-7 | 97% | 1g |

$1227 | 2023-01-07 | |

| Alichem | A219006809-250mg |

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

1586815-07-7 | 97% | 250mg |

561.75 USD | 2021-05-31 | |

| Alichem | A219006809-1g |

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

1586815-07-7 | 97% | 1g |

1,463.86 USD | 2021-05-31 | |

| Chemenu | CM237379-1g |

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

1586815-07-7 | 97% | 1g |

$1227 | 2021-08-04 | |

| Crysdot LLC | CD12137244-1g |

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

1586815-07-7 | 97% | 1g |

$1302 | 2024-07-23 |

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 関連文献

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochlorideに関する追加情報

Comprehensive Guide to 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 1586815-07-7): Properties, Applications, and Market Insights

6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 1586815-07-7) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This compound belongs to the class of tetrahydronaphthalene derivatives, which are widely studied for their bioactive properties. The presence of dimethoxy groups and an amine hydrochloride moiety enhances its reactivity and solubility, making it a valuable intermediate in drug synthesis.

The chemical structure of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl features a partially hydrogenated naphthalene core, which is substituted with two methoxy groups at positions 6 and 8. The amine group at position 2, in its hydrochloride salt form, improves stability and facilitates its use in various synthetic applications. Researchers often explore this compound for its potential role in developing central nervous system (CNS) agents, given the structural similarities to other bioactive molecules in this category.

One of the most searched questions about 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride relates to its synthesis methods. The compound can be prepared through multi-step organic reactions, starting from commercially available precursors like 1,2,3,4-tetrahydronaphthalen-2-amine. Key steps often involve selective methoxylation at the 6 and 8 positions, followed by salt formation with hydrochloric acid. The purity of the final product is critical, and advanced analytical techniques such as HPLC and NMR spectroscopy are employed for quality control.

In recent years, the demand for 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl has grown due to its applications in medicinal chemistry. Scientists are investigating its potential as a building block for novel neuroprotective agents and serotonin receptor modulators. These studies align with current trends in drug discovery, where researchers focus on targeted therapies for neurological disorders. The compound’s unique structure allows for further derivatization, enabling the development of new chemical entities with improved efficacy and safety profiles.

Another area of interest is the solubility and stability of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The hydrochloride salt form enhances its water solubility, which is advantageous for formulation development. Stability studies indicate that the compound remains intact under standard storage conditions, making it suitable for long-term use in research settings. These properties are particularly relevant for pharmaceutical manufacturers and academic researchers who require reliable reagents for their experiments.

Market analysis reveals that 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl is primarily supplied by specialty chemical vendors and contract research organizations (CROs). The compound is often listed under categories such as pharmaceutical intermediates and fine chemicals. Pricing trends indicate moderate fluctuations based on raw material availability and demand from the life sciences sector. Researchers looking to purchase this compound should verify the supplier’s credentials and request certificates of analysis (CoA) to ensure quality compliance.

Environmental and safety considerations for 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are also a common topic of inquiry. While the compound is not classified as hazardous under standard regulations, proper handling procedures should be followed. This includes the use of personal protective equipment (PPE) such as gloves and lab coats, as well as working in a well-ventilated area. Disposal should comply with local regulations for organic compounds to minimize environmental impact.

In conclusion, 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 1586815-07-7) is a versatile compound with promising applications in drug discovery and chemical research. Its unique structural features, combined with favorable physicochemical properties, make it a valuable tool for scientists exploring new therapeutic avenues. As interest in neurologically active compounds continues to rise, this compound is likely to remain a focal point for innovation in the field.

1586815-07-7 (6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride) 関連製品

- 1466134-84-8(3-(3-fluorophenyl)butan-2-amine)

- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)

- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)

- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)

- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

- 864977-04-8(4-cyano-N-(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1105245-73-5(N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)

- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)